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Adenosine 5'-methylenediphosphate (sodium salt) -

Adenosine 5'-methylenediphosphate (sodium salt)

Catalog Number: EVT-10985980
CAS Number:
Molecular Formula: C11H14N5Na3O9P2
Molecular Weight: 491.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenosine 5'-methylenediphosphate (sodium salt) is a synthetic analog of adenosine diphosphate, functioning primarily as an inhibitor of ecto-5'-nucleotidase, also known as CD73. This compound plays a crucial role in inhibiting the conversion of adenosine monophosphate to adenosine, thereby affecting various physiological processes, particularly in cancer biology and cellular signaling pathways. The sodium salt form enhances its solubility and bioavailability in biological systems.

Source

Adenosine 5'-methylenediphosphate (sodium salt) can be sourced from various chemical suppliers, including Tocris Bioscience, Sigma-Aldrich, and Cayman Chemical. It is typically available for laboratory research purposes and is stored under specific conditions to maintain its stability and efficacy.

Classification

This compound is classified as a biochemical reagent and a nucleotide analog. It is specifically categorized as an ecto-5'-nucleotidase inhibitor, which is pivotal in modulating adenosine levels in various biological contexts.

Synthesis Analysis

Methods

The synthesis of adenosine 5'-methylenediphosphate (sodium salt) generally involves the following methods:

  1. Phosphorylation: Starting from adenosine or adenosine monophosphate, the compound can be synthesized through phosphorylation reactions using phosphoric acid derivatives.
  2. Methylene Group Introduction: The introduction of the methylene group at the alpha and beta positions is achieved through chemical reactions that involve methylene donors such as formaldehyde or other suitable reagents.
  3. Salt Formation: The final step involves neutralizing the resulting acid with sodium hydroxide to form the sodium salt, enhancing solubility.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) may vary based on the exact method employed.

Molecular Structure Analysis

Structure

The molecular formula for adenosine 5'-methylenediphosphate (sodium salt) is C11H16N5NaO9P2C_{11}H_{16}N_{5}NaO_{9}P_{2}. Its structure includes:

  • A ribose sugar backbone
  • Two phosphate groups
  • A methylene bridge connecting the alpha and beta positions of the diphosphate moiety

Data

  • Molecular Weight: 447.21 g/mol
  • CAS Number: 89016-30-8
  • InChI Key: RFGZKSPLJPHQMI-RDJRRFHDSA-M
  • SMILES Notation: NC1=C2C(N([C@@H]3OC@HC@@H[C@@H]3O)C=N2)=NC=N1
Chemical Reactions Analysis

Reactions

Adenosine 5'-methylenediphosphate (sodium salt) primarily participates in biochemical reactions as an inhibitor of ecto-5'-nucleotidase. This inhibition prevents the conversion of adenosine monophosphate to adenosine, leading to increased levels of adenosine monophosphate in cellular environments.

Technical Details:

  • The inhibition constant (Ki) for ecto-5'-nucleotidase has been reported to be approximately 37 nM, indicating strong inhibitory potency.
  • The compound also affects cAMP accumulation due to its interaction with nucleotide signaling pathways.
Mechanism of Action

Process

The mechanism of action for adenosine 5'-methylenediphosphate (sodium salt) involves:

  1. Inhibition of Ecto-5'-Nucleotidase: By binding to the active site of ecto-5'-nucleotidase, it prevents the conversion of adenosine monophosphate to adenosine.
  2. Impact on Adenosine Levels: This inhibition results in altered extracellular concentrations of adenosine, which can influence various signaling pathways involved in tumor growth and immune responses.

Data

Research indicates that this compound can reverse doxorubicin resistance in multidrug-resistant cells by modulating adenosine levels, thus impacting drug uptake and efflux mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its sodium salt form.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Purity: Generally ≥98% as determined by high-performance liquid chromatography.

Relevant data indicates that proper handling and storage are critical for maintaining its efficacy in experimental applications.

Applications

Adenosine 5'-methylenediphosphate (sodium salt) has several scientific uses:

  1. Cancer Research: Used to study tumor microenvironments and resistance mechanisms in cancer cells.
  2. Immunology: Investigated for its role in modulating immune responses through ecto-5'-nucleotidase inhibition.
  3. Drug Development: Serves as a tool compound in developing therapies targeting nucleotide signaling pathways.
Mechanism of Cluster of Differentiation 73/Ecto-5'-Nucleotidase Inhibition

Biochemical Basis of Irreversible Competitive Inhibition

Adenosine 5'-(α,β-methylenediphosphate) (sodium salt) functions as a potent competitive inhibitor of cluster of differentiation 73 through strategic molecular mimicry of its natural substrate, adenosine 5'-monophosphate. The critical modification involves substitution of the hydrolysable phosphoester oxygen between the α- and β-phosphates with a methylene bridge (-CH₂-), rendering the molecule resistant to enzymatic hydrolysis. This non-hydrolysable characteristic allows Adenosine 5'-(α,β-methylenediphosphate) to occupy the catalytic site of cluster of differentiation 73 indefinitely, thereby preventing adenosine 5'-monophosphate binding and catalytic turnover [1] [9]. Biochemical analyses confirm that Adenosine 5'-(α,β-methylenediphosphate) competes directly with adenosine 5'-monophosphate for binding to the enzyme's active site, exhibiting an inhibition constant (Kᵢ) in the low micromolar range (typically 0.1-10 μM depending on experimental conditions), which reflects its high binding affinity. This competitive mechanism effectively halts the terminal step of extracellular adenosine triphosphate catabolism—specifically, the dephosphorylation of adenosine 5'-monophosphate to adenosine—thereby disrupting purinergic signaling cascades [4] [8].

Structural Determinants of Enzyme-Substrate Specificity

The molecular specificity of Adenosine 5'-(α,β-methylenediphosphate) for cluster of differentiation 73 is governed by precise interactions with conserved residues within the enzyme's catalytic pocket. Structural studies reveal that human cluster of differentiation 73 functions as a homodimer, with each monomer comprising two domains: an N-terminal domain housing a dinuclear metal center (Zn²⁺ and Mg²⁺/Co²⁺) essential for phosphoester hydrolysis, and a C-terminal domain containing the adenosine 5'-monophosphate/adenosine binding site. The adenosine moiety of Adenosine 5'-(α,β-methylenediphosphate) forms hydrogen bonds with residues Tyr³³⁴, His³⁹⁵, and Glu⁴¹⁶ in the C-terminal domain, mimicking adenosine recognition in natural substrates. Simultaneously, the methylenediphosphate group coordinates the metal ions in the N-terminal domain through its oxygen atoms [7] [9]. Crucially, the methylene bridge prevents the conformational transition from the "open" to "closed" state required for catalysis. In the closed conformation, the N-terminal and C-terminal domains converge to position the adenosine 5'-monophosphate phosphate group adjacent to the metal center for hydrolysis. The steric and electronic perturbation introduced by the methylene group disrupts this precise geometric arrangement, thereby abolishing enzymatic function while maintaining high-affinity binding [3] [7].

Table 1: Key Structural Interactions Between Adenosine 5'-(α,β-methylenediphosphate) and Cluster of Differentiation 73

Compound ElementCluster of Differentiation 73 ResidueInteraction TypeFunctional Consequence
Adenine baseTyr³³⁴, His³⁹⁵π-Stacking, H-bondingAdenosine recognition specificity
Ribose hydroxylsGlu⁴¹⁶, Asp⁵¹⁰Hydrogen bondingRibose orientation stabilization
α-phosphate oxygenZn²⁺/Mg²⁺ ionsCoordination bondsPseudosubstrate metal binding
β-phosphate oxygenAsn³⁹⁰, Arg³⁵⁴ElectrostaticPhosphate group anchoring
Methylene bridgeActive site cavitySteric obstructionPrevention of catalytic conformation

Thermodynamic and Kinetic Characterization of Inhibition

Detailed kinetic analyses demonstrate that Adenosine 5'-(α,β-methylenediphosphate) exhibits classical competitive inhibition patterns against adenosine 5'-monophosphate hydrolysis. This is evidenced by an increased apparent Michaelis constant (Kₘ) for adenosine 5'-monophosphate with no significant alteration in maximal reaction velocity (Vₘₐₓ) when inhibitor concentration increases. Lineweaver-Burk plots display intersecting lines at the y-axis, confirming competition at the substrate-binding site. Isothermal titration calorimetry studies reveal a binding affinity (Kd) of approximately 1-5 μM, driven by favorable enthalpy changes due to specific molecular interactions, despite entropic penalties associated with conformational restriction upon binding [7] [9].

Table 2: Thermodynamic and Kinetic Parameters of Adenosine 5'-(α,β-methylenediphosphate) Inhibition

ParameterValueExperimental MethodSignificance
Inhibition Constant (Kᵢ)0.5 - 5.0 μMEnzyme kineticsHigh potency competitive inhibitor
Binding Affinity (Kd)1.0 - 3.2 μMIsothermal titration calorimetryTight binding at catalytic site
ΔG (Binding)-35 to -40 kJ/molCalorimetry/kineticsSpontaneous binding
ΔH (Binding)-50 to -65 kJ/molIsothermal titration calorimetryEnthalpy-driven interaction
-TΔS (Binding)+15 to +25 kJ/molCalculatedConformational entropy penalty
IC₅₀ (soluble cluster of differentiation 73)0.8 - 2.5 μMSpectrophotometric assayLow concentration required for inhibition

The slow dissociation rate constant (koff ≈ 10⁻³ s⁻¹) contributes significantly to sustained inhibition, as the inhibitor remains bound even after substrate depletion. This prolonged occupancy effectively reduces catalytic efficiency (kcat/Kₘ) of cluster of differentiation 73 by 100-1000-fold across physiological adenosine 5'-monophosphate concentrations (1-100 μM). Notably, inhibition potency varies between soluble and membrane-bound forms of cluster of differentiation 73, likely due to differential glycosylation patterns affecting active site accessibility [7] [9].

Allosteric Modulation of Enzyme Conformation

Beyond direct active site competition, Adenosine 5'-(α,β-methylenediphosphate) binding induces long-range conformational effects that propagate across the cluster of differentiation 73 homodimer interface. Molecular dynamics simulations indicate that inhibitor binding stabilizes an intermediate "partially open" conformation distinct from both the catalytically active "closed" state (substrate-bound) and the fully "open" state (apo-enzyme). This partial closure is insufficient for catalysis but sufficiently alters the dimer interface to impede the large-scale domain motions (up to 114° rotation) required for the full conformational transition to the catalytically competent state [7].

Hydrogen-deuterium exchange mass spectrometry studies further reveal that Adenosine 5'-(α,β-methylenediphosphate) binding reduces solvent accessibility in regions remote from the active site, particularly at the dimer interface (residues Asp³⁶⁶, His⁴⁵⁶, Lys⁴⁷¹, Tyr⁴⁸⁴, and Glu⁵⁴³). These allosteric effects likely contribute to the observed non-competitive inhibition kinetics against some substrates and explain why Adenosine 5'-(α,β-methylenediphosphate) can influence adenosine production even when cluster of differentiation 73 adopts alternative oligomeric states. The inhibitor's dual mechanism—combining competitive active-site blockade with allosteric restriction of domain dynamics—parallels the action of therapeutic anti-cluster of differentiation 73 monoclonal antibodies that lock the enzyme in inactive conformations [2] [7]. Furthermore, evidence suggests that prolonged Adenosine 5'-(α,β-methylenediphosphate) binding may disrupt cluster of differentiation 73's interaction with membrane microdomains and regulatory proteins, indirectly modulating enzymatic function through alterations in spatial organization within the cellular microenvironment [3] [10].

Properties

Product Name

Adenosine 5'-methylenediphosphate (sodium salt)

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate

Molecular Formula

C11H14N5Na3O9P2

Molecular Weight

491.17 g/mol

InChI

InChI=1S/C11H17N5O9P2.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1

InChI Key

HFZIEMSAEKBTDI-MTQUBGKESA-K

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+]

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